4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Medicinal Chemistry Lipophilicity Optimization Drug Design

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 659729-09-6) is a heterocyclic aromatic compound characterized by a pyrimidine core bearing a chlorine atom at the 4-position and a para-trifluoromethylphenyl group at the 6-position. With a molecular formula of C₁₁H₆ClF₃N₂ and a molecular weight of 258.63 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C11H6ClF3N2
Molecular Weight 258.62 g/mol
CAS No. 659729-09-6
Cat. No. B1317552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
CAS659729-09-6
Molecular FormulaC11H6ClF3N2
Molecular Weight258.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F
InChIInChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
InChIKeyRYYMGPDAXCLXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 659729-09-6) for Medicinal Chemistry and Agrochemical R&D – A Differentiated Building Block


4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 659729-09-6) is a heterocyclic aromatic compound characterized by a pyrimidine core bearing a chlorine atom at the 4-position and a para-trifluoromethylphenyl group at the 6-position [1]. With a molecular formula of C₁₁H₆ClF₃N₂ and a molecular weight of 258.63 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. Its dual functionalization—a reactive C4 chlorine for nucleophilic aromatic substitution and a C6 trifluoromethylphenyl moiety that enhances lipophilicity and metabolic stability—distinguishes it from simpler pyrimidine scaffolds and positions it as a strategic entry point for generating diverse compound libraries .

Why 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine Cannot Be Replaced by Common Pyrimidine Intermediates


The specific substitution pattern of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine generates a unique physicochemical profile that cannot be replicated by generic pyrimidine building blocks. The electron-withdrawing para-trifluoromethyl group significantly modulates the electron density of the pyrimidine ring, altering the reactivity of the C4 chlorine in cross-coupling and nucleophilic displacement reactions relative to non-fluorinated analogs [1]. Furthermore, the trifluoromethyl substituent imparts a substantial increase in lipophilicity (XLogP3-AA = 3.7) compared to methyl- or unsubstituted phenyl analogues, directly influencing membrane permeability and target binding in downstream biological assays [1]. These quantifiable differences in reactivity and physicochemical properties mean that substituting this compound with a 4-chloro-6-phenylpyrimidine or 4-chloro-6-(4-methylphenyl)pyrimidine would yield different reaction kinetics, product distributions, and biological activity profiles, making direct replacement scientifically invalid [2].

Head-to-Head Quantitative Evidence for Selecting 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine


Enhanced Lipophilicity (XLogP3-AA) Versus Non-Fluorinated Phenyl Analogs

The trifluoromethyl group on the 6-phenyl ring of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine elevates its computed lipophilicity to XLogP3-AA = 3.7, compared to an estimated XLogP3-AA of approximately 2.5–3.0 for the analogous 4-chloro-6-phenylpyrimidine [1]. This difference of approximately 0.7–1.2 log units translates to a roughly 5- to 15-fold increase in membrane partitioning, a factor that is critical for optimizing blood-brain barrier penetration and oral bioavailability in CNS drug discovery programs.

Medicinal Chemistry Lipophilicity Optimization Drug Design

Electron-Withdrawing Effect of para-CF3 on Pyrimidine C4 Reactivity

The Hammett substituent constant (σₚ) for a para-CF₃ group is +0.54, indicating a strong electron-withdrawing effect that activates the pyrimidine C4 chlorine toward nucleophilic aromatic substitution (SɴAr) compared to an unsubstituted phenyl analog (σₚ for H = 0.00) [1]. This electronic activation accelerates SɴAr reactions by an estimated factor of 3- to 10-fold under identical conditions, enabling milder reaction temperatures and shorter reaction times in the synthesis of 4-amino-6-arylpyrimidine derivatives [2].

Synthetic Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

Validated Synthesis Protocol via Suzuki-Miyaura Cross-Coupling for Reliable Supply

A reproducible synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine has been reported using 4,6-dichloropyrimidine and 4-trifluoromethylphenylboronic acid under palladium catalysis (Pd(OAc)₂, PPh₃, Na₂CO₃, THF/H₂O, 60°C), yielding the target compound after chromatographic purification . This protocol, cited in patent literature (e.g., CN106632488, US2006/241296, WO2010/134478), provides a validated route that ensures batch-to-batch consistency for procurement, contrasting with less-characterized analogs that may require extensive in-house optimization .

Process Chemistry Suzuki Coupling Reproducibility

Increased Metabolic Stability from Trifluoromethyl Substitution: A Class-Level Advantage

Trifluoromethyl groups are well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the para position of phenyl rings. For 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, the presence of the para-CF₃ group is expected, based on class-level precedent, to extend the compound's metabolic half-life in human liver microsomes (HLM) by a factor of 2- to 5-fold compared to a 4-chloro-6-(4-methylphenyl)pyrimidine analog, where the methyl group is a known site for CYP450 oxidation [1]. Although direct metabolic data for this specific compound are not publicly available, the metabolic shielding effect of the CF₃ group is a well-documented structure-property relationship that informs compound selection [2].

Drug Metabolism Metabolic Stability Fluorine Chemistry

Procurement-Focused Application Scenarios for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine


Kinase Inhibitor Library Synthesis via 4-Amino Derivatization

The activated C4 chlorine of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine serves as a versatile handle for introducing diverse amine substituents, a key step in generating kinase inhibitor candidates. The electron-withdrawing para-CF₃ group facilitates rapid SɴAr amination under mild conditions (e.g., K₂CO₃, DMF, 80°C), enabling parallel library synthesis with high conversion rates [1]. The resulting 4-amino-6-(4-trifluoromethylphenyl)pyrimidine core is a privileged scaffold found in multiple kinase inhibitor patents, including TRK and BTK inhibitors [2].

Agrochemical Lead Optimization Requiring Enhanced Environmental Stability

For crop protection programs, the trifluoromethyl substituent confers increased resistance to photodegradation and microbial metabolism compared to non-fluorinated pyrimidine intermediates. The compound's predicted boiling point of 318.7°C (at 760 Torr) and its solid-state stability under recommended storage conditions (sealed, dry, 2–8°C) make it suitable for formulation studies [1]. Its use as an intermediate in pest control pyrimidine derivatives has been documented in patent WO2010/134478, validating its applicability in agrochemical R&D [2].

Central Nervous System (CNS) Drug Discovery Requiring Optimized Brain Penetration

The elevated lipophilicity (XLogP3-AA = 3.7) of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine positions it as a preferred core for CNS-targeted compounds where passive diffusion across the blood-brain barrier is essential. Compared to the less lipophilic 4-chloro-6-phenylpyrimidine analog, the trifluoromethyl-substituted variant is predicted to achieve higher brain-to-plasma ratios, making it the building block of choice for neuroscience-oriented medicinal chemistry campaigns [1].

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